8-(Trifluoromethyl)pyrido[2,3-f]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline is a heterocyclic aromatic compound characterized by the presence of a trifluoromethyl group attached to the pyridoquinazoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
The synthesis of 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline typically involves multi-step synthetic routes. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoromethyl-substituted benzaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of advanced catalytic systems .
Analyse Chemischer Reaktionen
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as ruthenium complexes, and specific temperature and pressure settings. Major products formed from these reactions include various quinazoline derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position and nature of substituents.
Quinazolines: These are closely related compounds with a similar quinazoline core but may lack the trifluoromethyl group.
Fluorinated analogues: Compounds with similar fluorinated groups but different core structures. The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H6F3N3 |
---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
8-(trifluoromethyl)pyrido[2,3-f]quinazoline |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)11-17-6-8-9(18-11)4-3-7-2-1-5-16-10(7)8/h1-6H |
InChI-Schlüssel |
XLEJUHXTBLMKAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=CN=C(N=C3C=C2)C(F)(F)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.